

Application Notes and Protocols: Manganese Glycinate as a Feed Additive in Poultry Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manganese glycinate**

Cat. No.: **B042833**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **manganese glycinate** as a feed additive in poultry. The following sections detail the effects on performance, egg quality, and physiological responses, supported by quantitative data from various studies. Detailed experimental protocols and workflow diagrams are also provided to facilitate the design and execution of future research in this area.

Introduction

Manganese (Mn) is an essential trace mineral in poultry nutrition, playing a critical role in bone formation, enzyme activation, and antioxidant defense.^{[1][2][3]} Traditional supplementation has relied on inorganic forms like manganese sulfate. However, organic trace minerals, such as **manganese glycinate**, are gaining attention due to their potential for higher bioavailability and reduced environmental excretion.^{[2][3][4]} **Manganese glycinate** is a chelated form where manganese is bound to the amino acid glycine, which may enhance its absorption in the gut.^[3]

Effects on Poultry Performance and Health Growth Performance in Broilers

Studies on the impact of **manganese glycinate** on broiler growth performance have shown varied results. While some studies report no significant effects on body weight gain (BWG), feed intake (FI), or feed conversion ratio (FCR) when comparing different manganese sources, others suggest that organic forms may be more efficient at lower inclusion levels.^{[5][6]}

Table 1: Effects of Different Manganese Sources on Broiler Growth Performance (7-28 days)

Treatment	Body Weight Gain (g)	Feed Intake (g)	Feed Conversion Ratio (g/g)
Control	934.12	1686.10	1.81
MnSO ₄ ·H ₂ O	854.77	1546.83	1.83
Mn-glycinate	816.97	1560.70	1.95
Nano-Mn	896.80	1574.17	1.76

Data from a study evaluating different manganese sources. Differences were not statistically significant.[\[5\]](#)

Laying Hen Performance and Egg Quality

In laying hens, manganese supplementation is crucial for egg production and eggshell quality. [\[1\]](#)[\[7\]](#)[\[8\]](#) **Manganese glycinate** has been shown to improve eggshell strength and thickness, potentially by enhancing the synthesis of mucopolysaccharides in the eggshell matrix.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Table 2: Effects of **Manganese Glycinate** on Eggshell Quality in Aged Laying Hens (12 weeks)

Treatment (Mn source and level)	Eggshell Strength (kg/cm ²)
Manganese Sulfate (120 mg/kg)	3.54
Manganese Glycinate (40 mg/kg)	3.61
Manganese Glycinate (80 mg/kg)	3.82*
Manganese Glycinate (120 mg/kg)	3.75

*Indicates a significant improvement compared to the manganese sulfate group.[\[9\]](#)

Supplementation with **manganese glycinate** has also been linked to increased egg production, egg weight, and egg mass compared to control diets without manganese supplementation.[\[7\]](#) Furthermore, organic manganese sources may be more effective in preventing yolk lipid oxidation during egg storage.[\[8\]](#)

Bone Health and Development

Manganese is a vital cofactor for enzymes involved in the synthesis of proteoglycans, which are essential components of cartilage and bone.^[10] Manganese deficiency can lead to skeletal abnormalities such as perosis.^{[1][11]} Studies have demonstrated that organic forms of manganese, including glycimates, can enhance tibial breaking strength and improve bone mineralization in poultry.^{[4][10][12]}

Table 3: Effect of Inorganic vs. Organic Trace Minerals on Tibial Breaking Strength in Layer Breeders

Treatment Group	Tibial Breaking Strength (MPa)
Inorganic Trace Minerals (ITM100)	29.55
Organic Glycinate Trace Minerals (OTM50)	38.97*

*Indicates a significant enhancement compared to the inorganic group.^{[4][12]}

Antioxidant Status

Manganese is a key component of the antioxidant enzyme manganese superoxide dismutase (MnSOD), which protects cells from oxidative damage.^[13] Supplementing poultry diets with manganese, including **manganese glycinate**, can enhance the activity of antioxidant enzymes and improve the overall antioxidant status of the birds.^{[13][14]}

Table 4: Effects of Different Manganese Sources on Plasma Antioxidant Status in Laying Hens

Treatment Group	Total Antioxidant Status (mmol/L)	Biological Antioxidant Potential (U.CARR)
Control	1.45	3450
Mn-sulphate	1.52	3890**
Mn-Bioplex	1.68	3780
Mn-Glycinoplex	1.55	3650

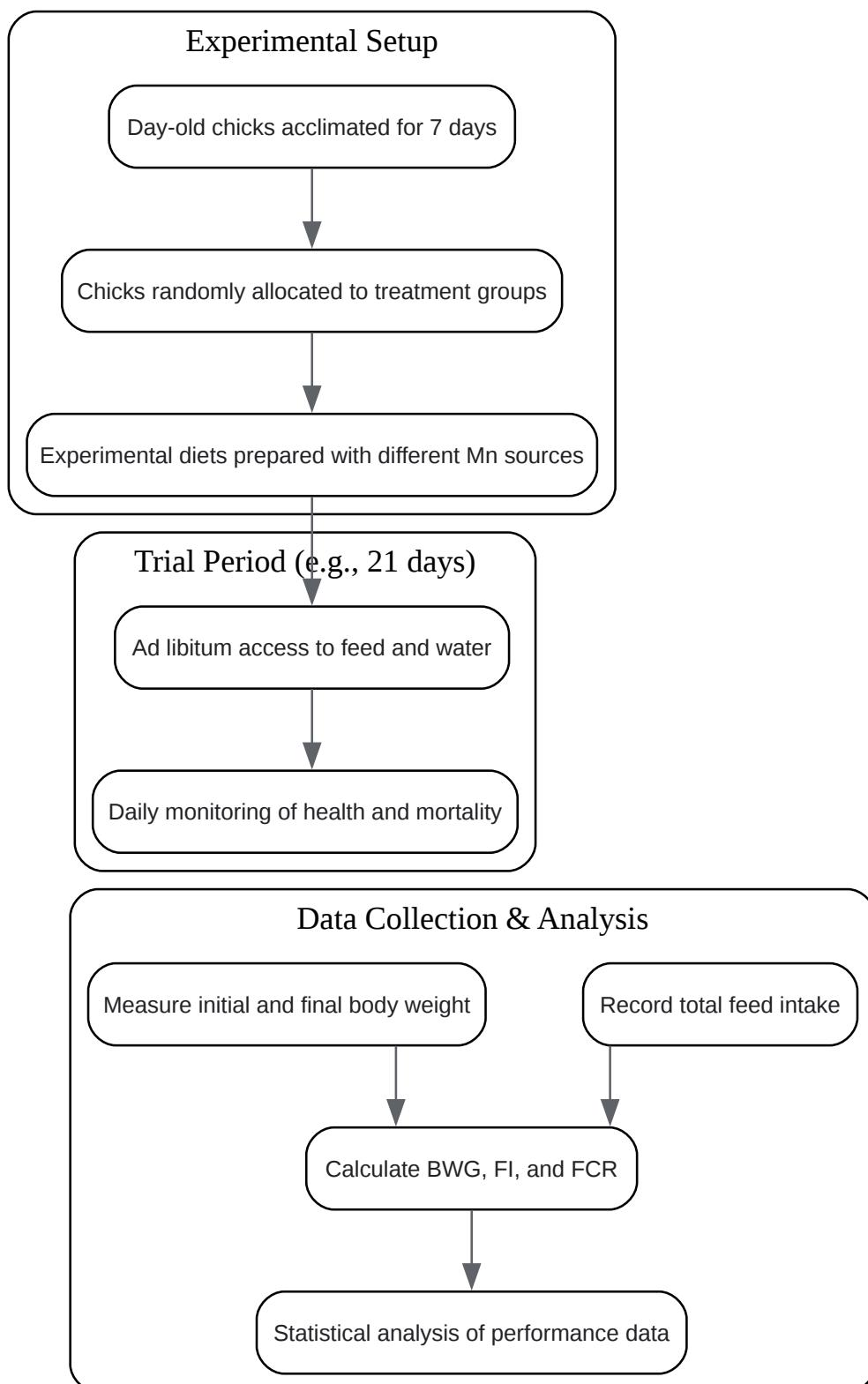
**P < 0.05, *P < 0.01 compared to the control group.[\[14\]](#)

Experimental Protocols

Protocol for Evaluating Growth Performance in Broilers

This protocol is based on methodologies reported in studies assessing the efficacy of different manganese sources on broiler performance.[\[5\]](#)[\[6\]](#)

Objective: To determine the effect of dietary **manganese glycinate** supplementation on body weight gain, feed intake, and feed conversion ratio in broiler chickens.


Materials:

- Day-old broiler chicks
- Basal diet (e.g., corn-soybean meal based) formulated to meet or exceed NRC requirements, except for manganese.
- Manganese sulfate (inorganic control)
- **Manganese glycinate**
- Experimental pens
- Feeders and waterers
- Weighing scale

Procedure:

- Acclimation: House day-old chicks for a 7-day acclimation period, providing a common starter diet.
- Experimental Design: Randomly allocate chicks to different treatment groups (e.g., Control, Manganese Sulfate, **Manganese Glycinate** at various inclusion levels). Each treatment should have multiple replicate pens.

- Diet Preparation: Prepare experimental diets by mixing the basal diet with the respective manganese sources at the specified concentrations.
- Feeding and Management: Provide feed and water ad libitum for the duration of the experimental period (e.g., 21 days). Monitor and record mortality daily.
- Data Collection:
 - Measure and record the body weight of birds in each pen at the beginning and end of the trial.
 - Record the amount of feed supplied to each pen. At the end of the trial, weigh the remaining feed to determine total feed intake.
- Calculations:
 - Body Weight Gain (BWG): Final body weight - Initial body weight.
 - Feed Intake (FI): Total feed consumed per bird.
 - Feed Conversion Ratio (FCR): Feed Intake / Body Weight Gain.
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

[Click to download full resolution via product page](#)

Experimental workflow for broiler performance studies.

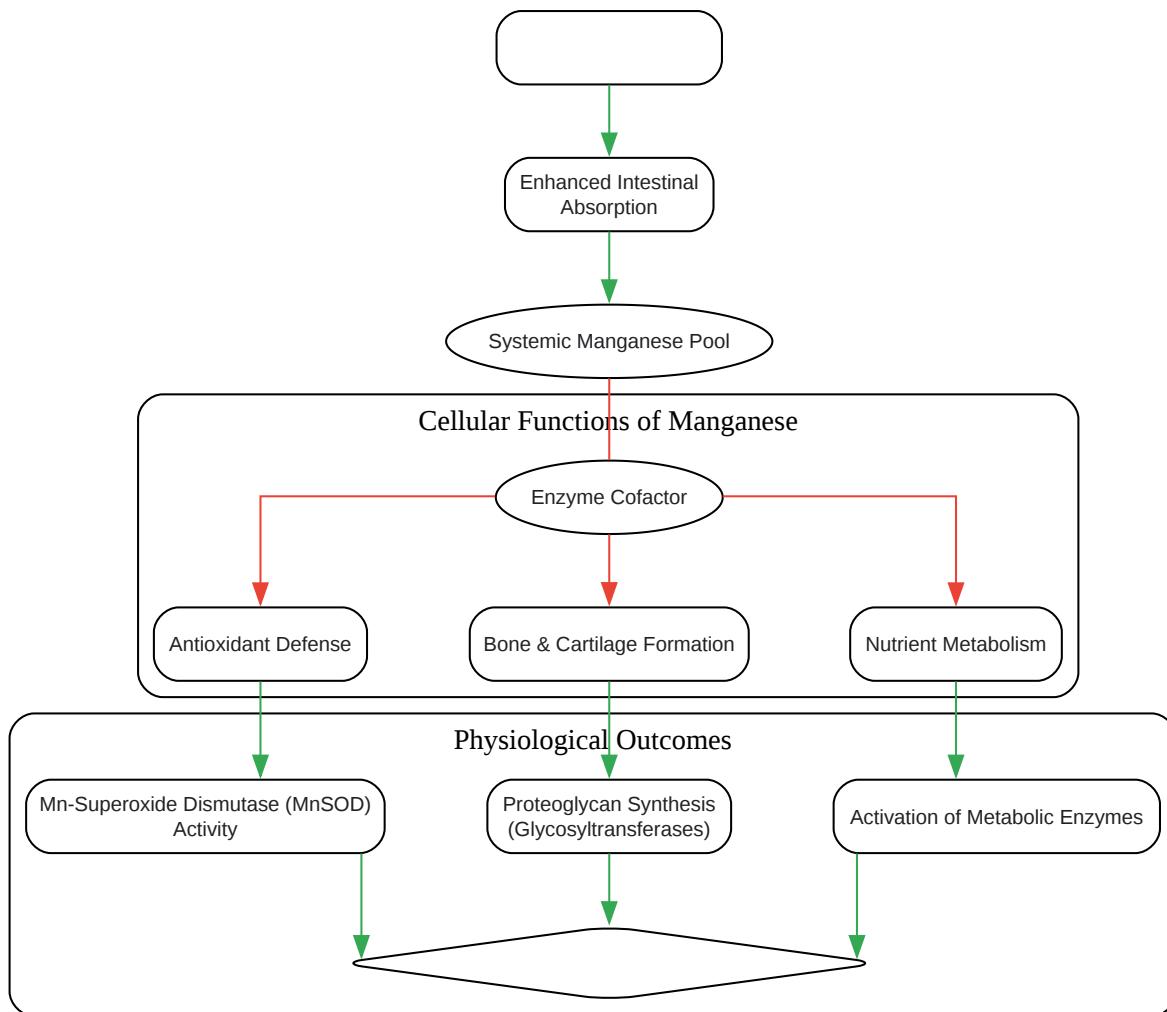
Protocol for Assessing Eggshell Quality in Laying Hens

This protocol is adapted from studies investigating the effects of manganese on egg quality in laying hens.^{[8][9]}

Objective: To evaluate the impact of **manganese glycinate** supplementation on eggshell strength and thickness in laying hens.

Materials:

- Laying hens (specify age and strain)
- Basal diet (formulated for laying hens, low in manganese)
- Manganese sulfate (inorganic control)
- **Manganese glycinate**
- Individual cages
- Egg collection trays
- Eggshell strength tester
- Micrometer for eggshell thickness measurement


Procedure:

- Acclimation: House hens in individual cages for an acclimation period (e.g., 2 weeks) and feed a common basal diet.
- Experimental Design: Randomly assign hens to different dietary treatment groups.
- Diet Preparation: Formulate experimental diets by supplementing the basal diet with the specified levels of manganese sulfate or **manganese glycinate**.
- Feeding and Data Collection Period: Feed the experimental diets for a set period (e.g., 12 weeks). Collect all eggs laid daily from each hen.

- Eggshell Strength Measurement:
 - On specific days of the week, randomly select a subset of eggs from each treatment group.
 - Use an eggshell strength tester to measure the force required to fracture the eggshell. Record the value in kg/cm².
- Eggshell Thickness Measurement:
 - After breaking the eggs for strength measurement, carefully wash and dry the shells.
 - Use a micrometer to measure the thickness of the shell (with the membrane) at three different points around the equator.
 - Calculate the average thickness for each egg.
- Statistical Analysis: Analyze the collected data using statistical software to identify significant differences in eggshell quality parameters among the treatment groups.

Functional Role and Potential Signaling Pathways

Manganese glycinate, due to its chelated structure, is thought to have higher bioavailability, leading to more efficient absorption and utilization.^[3] The primary roles of manganese in poultry are as a cofactor for various enzymes.

[Click to download full resolution via product page](#)

*Functional role of **Manganese Glycinate** in poultry.*

The enhanced bioavailability of manganese from **manganese glycinate** contributes to a more robust systemic manganese pool. This, in turn, supports the activity of key manganese-dependent enzymes. For instance, as a component of MnSOD, it plays a direct role in mitigating oxidative stress.^[13] Its function as a cofactor for glycosyltransferases is essential for

the synthesis of proteoglycans, which are crucial for the structural integrity of bone and cartilage, as well as the formation of the eggshell matrix.[1][10]

Conclusion

The use of **manganese glycinate** as a feed additive in poultry presents a promising alternative to inorganic manganese sources. Evidence suggests that it can lead to improvements in eggshell quality, bone strength, and antioxidant status, potentially at lower inclusion levels than inorganic forms. The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of action of **manganese glycinate** in various poultry production systems. Future research should focus on elucidating the specific signaling pathways affected by different manganese sources to optimize poultry health and productivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. nutrition.bASF.com [nutrition.bASF.com]
- 4. Organic Glycinate Trace Minerals Improve Hatchability, Bone and Eggshell Breaking Strength, and Mineral Uptake During Late Laying Cycle in Layer Breeders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-feed organic and inorganic manganese supplementation on broiler performance and physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of manganese glycine on eggshell quality, eggshell ultrastructure, and elemental deposition in aged laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. MANGANESE AND ITS ROLE IN POULTRY NUTRITION: AN OVERVIEW [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Effect of dietary manganese on antioxidant status and expression levels of heat-shock proteins and factors in tissues of laying broiler breeders under normal and high environmental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Czech Journal of Animal Science: Effects of dietary manganese on antioxidant status, biochemical parameters and thickness of intestinal mucus in laying hens [cjas.agriculturejournals.cz]
- To cite this document: BenchChem. [Application Notes and Protocols: Manganese Glycinate as a Feed Additive in Poultry Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042833#manganese-glycinate-as-a-feed-additive-in-poultry-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com